Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate
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Overview
Description
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 and a molecular weight of 255.26 g/mol . This compound is characterized by the presence of a benzyl group, a difluorocyclobutyl ring, and a methylcarbamate functional group. It is primarily used in research and development settings due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate typically involves the reaction of benzyl alcohol with 3,3-difluorocyclobutanone in the presence of a base to form the intermediate benzyl (3,3-difluorocyclobutyl)carbinol. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential medicinal properties, such as its role as an enzyme inhibitor or its therapeutic effects.
Mechanism of Action
The mechanism of action of Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate functional group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Benzyl (3,3-difluorocyclobutyl)(methyl)carbamate can be compared with other carbamate compounds, such as:
Benzyl carbamate: Lacks the difluorocyclobutyl ring, making it less sterically hindered and potentially less selective in its interactions.
Methyl carbamate: Simpler structure with only a methyl group, leading to different reactivity and biological activity.
Ethyl (3,3-difluorocyclobutyl)(methyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group, which can affect its solubility and reactivity.
This compound stands out due to its unique combination of a benzyl group and a difluorocyclobutyl ring, providing distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-16(11-7-13(14,15)8-11)12(17)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSDVFJSXZJYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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